CYP2A6 Inhibitory Potency: 8.6-Fold More Potent Than Methoxsalen in Human Liver Microsomes
3-(2-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one exhibits an IC₅₀ of 50 nM against CYP2A6 in human liver microsomes (30 min preincubation, coumarin 7-hydroxylation assay) [1]. The clinical CYP2A6 inhibitor methoxsalen (8-methoxypsoralen), used as a positive control in the class-leading SAR study, displays an IC₅₀ of 430 nM under comparable human liver microsome conditions [2]. This represents an 8.6-fold greater inhibitory potency for the target compound over the reference standard methoxsalen.
| Evidence Dimension | CYP2A6 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM |
| Comparator Or Baseline | Methoxsalen IC₅₀ = 430 nM (0.43 μM) |
| Quantified Difference | 8.6-fold lower IC₅₀ (more potent) |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 30 min preincubation (target) vs. comparable microsomal system (methoxsalen) |
Why This Matters
For researchers requiring maximal CYP2A6 inhibition at low compound concentrations—such as in cellular assays where solubility or cytotoxicity limits dosing—the 8.6-fold potency advantage directly translates to a wider usable concentration window.
- [1] BindingDB Entry BDBM50358746 (CHEMBL596015). IC₅₀ = 50 nM; Inhibition of CYP2A6 in human liver microsomes assessed as inhibition of coumarin 7-hydroxylation after 30 mins preincubation. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358746 (accessed 2026-04-28). View Source
- [2] Qi X et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. Eur J Pharm Sci. 2019 Aug 1;136:104944. Methoxsalen IC₅₀/Ki = 0.43/0.26 μM as positive control. PMID: 31163215. View Source
